N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
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Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The synthesis, mechanism of action, and biochemical and physiological effects of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide are the focus of
Scientific Research Applications
Therapeutic Applications
1,3,4-oxadiazole derivatives, including compounds like N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide, have shown a broad spectrum of therapeutic potentials. These compounds have been extensively utilized in the treatment of various ailments due to their effective binding with different enzymes and receptors in biological systems. Their applications span across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).
New Drug Development
The oxadiazole core is notably significant in the field of synthetic medicinal chemistry, serving as bioisosteres of carboxylic acids, carboxamides, and esters. Its wide range of pharmacological properties positions it as a crucial scaffold for the development of new drug candidates, with efficacies observed in analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, anti-parasitic, and other pharmacological activities (Rana, Salahuddin, & Sahu, 2020).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have emerged as promising candidates for addressing the growing issue of antimicrobial resistance. Their potential as new drugs is underscored by their varied antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities. The activity of these compounds often exceeds that of known antibiotics, indicating their significant promise as novel therapeutic agents (Glomb & Świątek, 2021).
Synthetic Strategies and Chemical Properties
The synthesis of 1,3,4-oxadiazole derivatives, such as N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide, involves various strategies that underline their chemical versatility and applicability in different research fields. These strategies include dehydrogenative cyclization, oxidative cyclization, and condensation reactions, providing a plethora of options for developing new compounds with tailored properties for specific applications. This synthetic flexibility, combined with the compounds' significant bioactivities, makes them valuable in the pursuit of novel medicinal agents (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-5-12(18)15-14-13(16-19-17-14)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDYXHSGDUGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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